2,2'-((alpha-Methylbenzylidene)dithio)bis(1-propylamine)
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Overview
Description
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is a complex organic compound characterized by the presence of a disulfide bond and an alpha-methylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) typically involves the reaction of alpha-methylbenzylidene with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) involves its interaction with molecular targets through its disulfide bond and alpha-methylbenzylidene group. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used in similar applications.
2,2’-Dithiobis(N-methylbenzamide): Another disulfide compound with different functional groups.
Uniqueness
2,2’-((alpha-Methylbenzylidene)dithio)bis(1-propylamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its alpha-methylbenzylidene group and disulfide bond make it a versatile compound for various applications.
Properties
CAS No. |
91486-04-3 |
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Molecular Formula |
C14H24N2S2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-[1-(1-aminopropan-2-ylsulfanyl)-1-phenylethyl]sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H24N2S2/c1-11(9-15)17-14(3,18-12(2)10-16)13-7-5-4-6-8-13/h4-8,11-12H,9-10,15-16H2,1-3H3 |
InChI Key |
XKWXUFXOJNNVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC(C)(C1=CC=CC=C1)SC(C)CN |
Origin of Product |
United States |
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